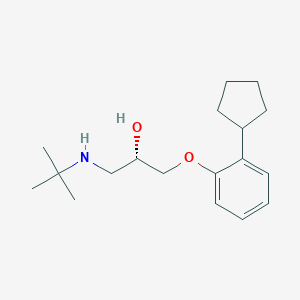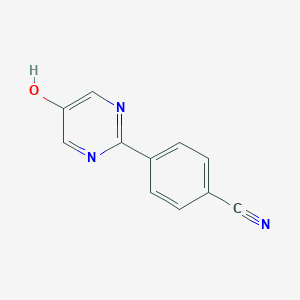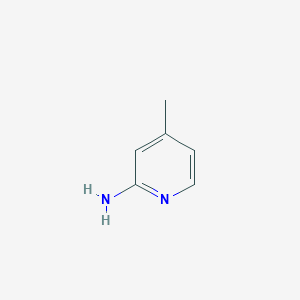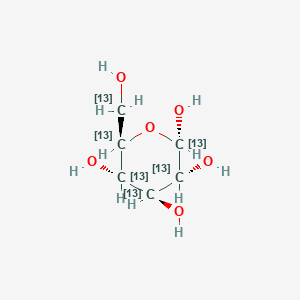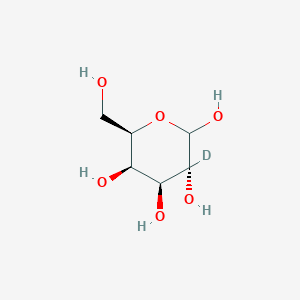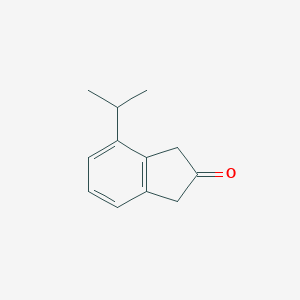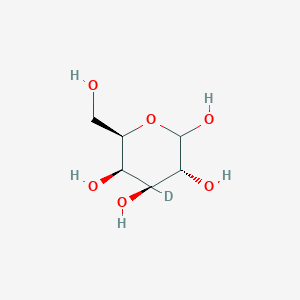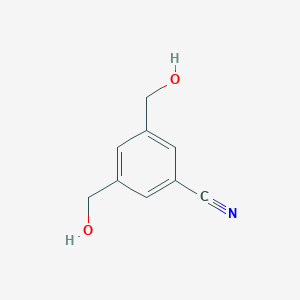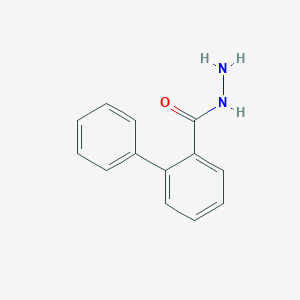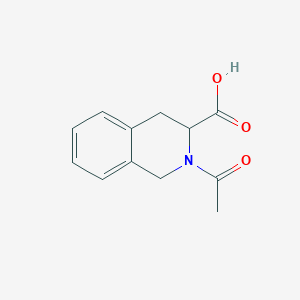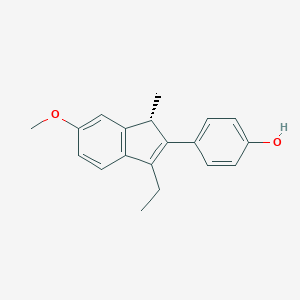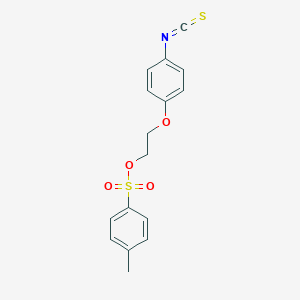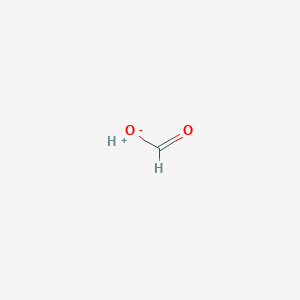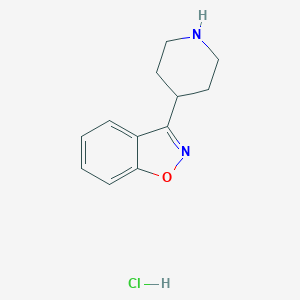
3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride
Übersicht
Beschreibung
“3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds, such as 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, has been described in the literature . The process involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride” can be represented by the InChI code:InChI=1S/C12H13FN2O.ClH/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H . Chemical Reactions Analysis
Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for certain kinases .Physical And Chemical Properties Analysis
The molecular weight of “3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride” is 256.71 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibition
3-(4-Piperidinyl)-1,2-benzisoxazole hydrochloride derivatives demonstrate significant inhibitory activity against acetylcholinesterase (AChE). This inhibition is observed across different species including electric eel, human serum, and rat brain AChE. The benzisoxazole heterocycle is an effective bioisosteric replacement for the benzyl functionality in N-benzylpiperidine inhibitors. Maximum inhibition is noted with certain substitutions on the 1,2-benzisoxazole ring, indicating a strong structure-activity relationship (Rangappa & Basappa, 2005), (Basappa et al., 2004).
Neuroleptic Activity
Synthesized variants of 3-(4-Piperidinyl)-1,2-benzisoxazole show promising neuroleptic activities. Evaluation using assays like the climbing mice assay and inhibition of [3H]spiroperidol binding indicates a strong correlation between the chemical structure and neuroleptic efficacy. Here, the substituents on the benzisoxazole ring play a crucial role in determining the potency of these compounds (Strupczewski et al., 1985).
Antiproliferative Agents
Some derivatives of 3-(4-Piperidinyl)-1,2-benzisoxazole are explored for their antiproliferative properties. They have shown potent effects against various human carcinoma cells, indicating their potential use in cancer treatment. The structural variations, especially the substitution at the N-terminal of the benzisoxazole, significantly influence their antiproliferative activity (Prasad et al., 2009).
Antimicrobial Properties
Derivatives of 3-(4-Piperidinyl)-1,2-benzisoxazole, such as amides and chroman-2-carboxamides, demonstrate effective antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, with some showing superior inhibitory activity compared to standard drugs. This suggests their potential application in treating infections (Priya et al., 2005).
Potential as Fluorescent Probes
Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, have been synthesized and show potential as DNA-specific fluorescent probes. This application stems from their enhanced fluorescence emission intensity in the presence of ct-DNA, highlighting their potential in biological imaging and analysis (Perin et al., 2011).
Eigenschaften
IUPAC Name |
3-piperidin-4-yl-1,2-benzoxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-4-11-10(3-1)12(14-15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRIOVDBNNWSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

